3-(2-Methylaziridin-1-yl)propane-1,2-diol
Description
Significance of Aziridines as Versatile Building Blocks in Modern Organic Synthesis
Aziridines, the nitrogen analogs of epoxides, are three-membered heterocyclic compounds containing one nitrogen atom. researchgate.net Since their discovery by Gabriel in 1888, they have become indispensable building blocks in modern organic synthesis. illinois.edu The significant interest in aziridines stems from the inherent strain in their three-membered ring, which makes them susceptible to a variety of ring-opening reactions. researchgate.netillinois.edursc.org This reactivity allows for the stereoselective introduction of nitrogen-containing functionalities into molecules, a crucial step in the synthesis of numerous biologically active compounds. researchgate.netnih.gov
The utility of aziridines is largely demonstrated in their reactions with nucleophiles. researchgate.net The release of ring strain provides a strong thermodynamic driving force for these transformations, which can proceed with high regioselectivity and stereoselectivity. illinois.eduresearchgate.net This has made aziridines valuable intermediates in the total synthesis of natural products, pharmaceuticals, and complex alkaloids. researchgate.net Beyond simple ring-opening, aziridines can undergo ring expansion to form larger heterocycles like azetidines, pyrrolidines, and piperidines, or participate in cycloaddition reactions. illinois.eduresearchgate.net
Chemists classify aziridines as either "activated" or "non-activated," based on the substituent on the nitrogen atom. nih.gov Aziridines bearing electron-withdrawing groups (e.g., sulfonyl, acyl) on the nitrogen are considered "activated." nih.govrsc.org This activation enhances the electrophilicity of the ring carbons, facilitating nucleophilic attack. rsc.org Conversely, "non-activated" aziridines, which typically have alkyl or hydrogen substituents on the nitrogen, are less reactive but offer different synthetic pathways. nih.gov The development of new catalytic and enantioselective methods for both the synthesis of aziridines and their subsequent transformations continues to be an active area of research, expanding their application in creating molecular diversity. illinois.edursc.org
Importance of Polyhydroxylated Alkylamines and Amino Alcohols in Chemical Transformations
Polyhydroxylated alkylamines and amino alcohols are classes of compounds characterized by an alkyl chain substituted with at least one amine and multiple hydroxyl groups. These structural motifs are prevalent in nature and are key components of many biologically significant molecules, including amino sugars, alkaloids, and sphingolipids. The presence of both amino and hydroxyl groups allows for a wide range of chemical interactions, such as hydrogen bonding, and provides sites for further chemical modification.
In chemical synthesis, 1,2-amino alcohols are particularly valuable as chiral synthons and ligands for asymmetric catalysis. organic-chemistry.org The synthesis of these compounds can be achieved through various methods, including the hydrolysis of aziridines or the catalytic asymmetric dihydroxylation of allylamines. organic-chemistry.orgresearchgate.net The functional groups of amino alcohols can be selectively protected and manipulated, making them versatile intermediates. For instance, the nitrogen atom can be alkylated using alcohols as environmentally benign alkylating agents, a process that is highly atom-economic. nih.govrsc.org
The combination of amine and diol functionalities within a single molecule, as seen in aminopropanediols, can lead to compounds with interesting biological activities, including antimicrobial and antifungal properties. rasayanjournal.co.in For example, the synthesis of 3-(imidazol-1-yl)propane-1,2-diol and 3-(1,2,4-triazol-1-yl)propane-1,2-diol has been achieved through methods like the ring-opening of glycidol (B123203) with the corresponding azole. rasayanjournal.co.inresearchgate.net These diols, in turn, serve as precursors for other derivatives, demonstrating the synthetic utility of the amino alcohol scaffold in creating libraries of potentially bioactive compounds. rasayanjournal.co.in
Structural Features and Academic Context of the Aziridine-Propanediol Scaffold
The molecule 3-(2-Methylaziridin-1-yl)propane-1,2-diol possesses a distinct structure combining a substituted aziridine (B145994) ring with a propanediol (B1597323) tail. The aziridine moiety is a 2-methylaziridine (B133172), attached to the C3 position of the propane-1,2-diol backbone via the aziridine nitrogen. This creates a chiral center at the C2 position of the diol and another at the C2 position of the aziridine ring. The presence of the methyl group on the aziridine ring can influence the regioselectivity of its subsequent ring-opening reactions. researchgate.net
While specific research on this compound is not extensively documented in the literature, its academic context can be understood by analogy to similar structures. The synthesis of related azolyl-propanediols often involves the reaction of a nitrogen heterocycle with a three-carbon electrophile like glycidol or 3-chloro-1,2-propanediol. researchgate.netrasayanjournal.co.in A plausible synthetic route to the title compound could therefore involve the reaction of 2-methylaziridine with glycidol.
The academic interest in such a scaffold lies in its potential as a synthetic intermediate. The aziridine ring can be opened by a variety of nucleophiles to yield more complex amino alcohols, while the diol functionality can be used to form esters, ethers, or cyclic ketals. researchgate.netrasayanjournal.co.in This bifunctional nature makes the aziridine-propanediol scaffold a potentially valuable building block for constructing diverse molecular architectures for applications in medicinal chemistry and materials science.
Physico-chemical Properties of this compound
| Property | Value | Source |
| CAS Number | 31877-20-0 | |
| Molecular Formula | C6H13NO2 | |
| Molar Mass | 131.17 g/mol |
Structure
3D Structure
Properties
CAS No. |
31877-20-0 |
|---|---|
Molecular Formula |
C6H13NO2 |
Molecular Weight |
131.17 g/mol |
IUPAC Name |
3-(2-methylaziridin-1-yl)propane-1,2-diol |
InChI |
InChI=1S/C6H13NO2/c1-5-2-7(5)3-6(9)4-8/h5-6,8-9H,2-4H2,1H3 |
InChI Key |
BRKPFEVAJBEGAZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN1CC(CO)O |
Origin of Product |
United States |
Chemical Reactivity and Reaction Mechanisms of the Aziridine and Diol Moieties
Ring-Opening Reactions of the Aziridine (B145994) Moiety
The aziridine ring is a valuable building block in organic synthesis due to its ability to undergo ring-opening reactions with a wide array of nucleophiles, leading to the formation of β-functionalized amines. mdpi.comscilit.com The reactivity of the aziridine nitrogen can be enhanced by the presence of an electron-withdrawing group, which makes the ring more susceptible to nucleophilic attack. clockss.org
Nucleophilic Ring-Opening Reactions with Carbon, Oxygen, and Nitrogen-Based Nucleophiles
The ring-opening of aziridines, including the 2-methylaziridine (B133172) moiety, can be effectively achieved with a variety of nucleophiles. nih.gov
Carbon-Based Nucleophiles: Organometallic reagents, such as Grignard reagents and organoboron compounds, are effective for creating new carbon-carbon bonds through the ring-opening of aziridines. mdpi.comacs.org For instance, palladium-catalyzed cross-coupling reactions of aziridines with organoboron reagents have been developed to synthesize enantioenriched β-phenethylamines and β-amino acids. acs.org
Oxygen-Based Nucleophiles: Alcohols can act as nucleophiles in the ring-opening of aziridines, often facilitated by a Lewis acid catalyst. This reaction leads to the formation of 1,2-amino ethers. iitk.ac.in The reaction of N-tosylaziridines with alcohols in the presence of a Lewis acid proceeds in an SN2 fashion. iitk.ac.in
Nitrogen-Based Nucleophiles: Amines are effective nucleophiles for the ring-opening of aziridines, resulting in the synthesis of 1,2-diamines. nih.gov Theoretical studies on the reaction of 2-methylaziridine with methylamine (B109427) have shown that the reaction can proceed through different mechanistic pathways. nih.govresearchgate.net Additionally, catalyst- and solvent-free conditions have been developed for the aza-addition of amines to aziridines. rsc.org
| Nucleophile Type | Example Nucleophile | Product Type | Catalyst/Conditions |
|---|---|---|---|
| Carbon | Organoboron reagents | β-Functionalized amines | Palladium catalyst acs.org |
| Oxygen | Alcohols | 1,2-Amino ethers | Lewis acid iitk.ac.in |
| Nitrogen | Amines | 1,2-Diamines | Catalyst- and solvent-free rsc.org |
Regioselectivity and Stereoselectivity in Aziridine Ring-Opening Processes
The regioselectivity of the ring-opening of unsymmetrical aziridines like 2-methylaziridine is a critical aspect, determining which of the two ring carbons is attacked by the nucleophile. This is influenced by steric and electronic factors, as well as the reaction conditions.
The nucleophilic attack generally occurs in an S_N2 fashion, leading to inversion of stereochemistry at the attacked carbon center. nih.govresearchgate.net In the case of 2-methylaziridine, the nucleophile can attack either the primary carbon (C3) or the more substituted secondary carbon (C2).
Theoretical studies using density functional theory (DFT) on the ring-opening of 2-methylaziridine with methylamine have indicated a preference for a backside attack at the C3 carbon atom. nih.govresearchgate.net This pathway proceeds through a stepwise mechanism involving a zwitterionic intermediate. nih.gov The regioselectivity can be influenced by the nature of the activating group on the aziridine nitrogen and the nucleophile itself. tmu.edu.tw For instance, the ratio of "normal" (attack at the less substituted carbon) to "abnormal" (attack at the more substituted carbon) opening varies significantly. tmu.edu.tw
| Reaction Condition | Preferred Site of Attack | Mechanism | Key Factors |
|---|---|---|---|
| Nucleophilic attack with methylamine | C3 (less substituted carbon) | Stepwise S_N2-like backside attack nih.govresearchgate.net | Steric hindrance, stability of intermediates |
| Acyl vs. Sulfonyl activation | Varies | S_N2 variants | Planarization of nitrogen pyramid tmu.edu.tw |
Transition Metal-Catalyzed Ring-Opening Reactions of Aziridines
Transition metal catalysis provides a powerful tool for the regioselective and stereoselective ring-opening of aziridines. mdpi.comscilit.com Various transition metals, including palladium, rhodium, nickel, and titanium, have been employed to catalyze these transformations. scilit.com
The mechanism often involves an oxidative addition of the aziridine to the metal center, and this step plays a crucial role in determining the regioselectivity of the reaction. mdpi.com For example, palladium-catalyzed ring-opening cross-couplings of aziridines with organoboron reagents proceed with high regioselectivity and stereoinversion, consistent with an S_N2-type oxidative addition. acs.org Titanocene catalysts have been used for the radical ring-opening of N-acylated aziridines. mdpi.com
Acid-Mediated Ring-Opening Mechanisms and Aziridinium (B1262131) Salt Intermediates
In the presence of acids, the nitrogen atom of the aziridine ring can be protonated to form an aziridinium ion. This species is highly activated towards nucleophilic attack. nih.gov The formation of stable aziridinium ions from enantiomerically pure 2-substituted aziridines has been demonstrated, which can then react with various nucleophiles in a completely regio- and stereoselective manner. rsc.org
Lewis acids can also be used to activate the aziridine ring. nih.gov For example, the complexation of BF₃ with the aziridine nitrogen facilitates the ring-opening. nih.gov The mechanism of acid-mediated ring-opening of 2-aryl-N-tosylaziridines with alcohols is proposed to proceed via an S_N2-type pathway, which is supported by the formation of nonracemic products. iitk.ac.in This avoids the formation of a stable benzylic carbocation that would lead to a racemic mixture. iitk.ac.in
Reactions Involving the Propane-1,2-diol Moiety
The propane-1,2-diol side chain of the title compound possesses two hydroxyl groups that can undergo a variety of chemical transformations, most notably derivatization and protection/deprotection reactions.
Derivatization and Protection/Deprotection Strategies of Hydroxyl Groups
In the course of a multi-step synthesis, it is often necessary to protect the hydroxyl groups of the diol to prevent them from reacting under conditions intended for other parts of the molecule. tcichemicals.com 1,2-diols are commonly protected as five-membered cyclic acetals. chem-station.com
Common protecting groups for 1,2-diols include:
Isopropylidene acetals (acetonides): Formed by the reaction of the diol with acetone (B3395972) or 2,2-dimethoxypropane (B42991) in the presence of an acid catalyst like p-toluenesulfonic acid. youtube.com Deprotection is typically achieved using mild aqueous acid. youtube.com
Cyclic silyl (B83357) acetals: These can be formed and are generally deprotected using a fluoride (B91410) source. youtube.com
Cyclic carbonates: Formed by reacting the diol with reagents like phosgene (B1210022) or carbonyldiimidazole. youtube.com These can be cleaved under basic conditions. youtube.com
Derivatization of the diol can also be performed to modify the properties of the molecule. For example, ethylene (B1197577) glycol can be analyzed by gas-liquid chromatography after derivatization to its phenylboronate (B1261982) ester. nih.gov
| Protecting Group | Reagents for Protection | Conditions for Deprotection |
|---|---|---|
| Isopropylidene acetal (B89532) (Acetonide) | Acetone or 2,2-dimethoxypropane, acid catalyst youtube.com | Mild aqueous acid youtube.com |
| Cyclic silyl acetal | Diorganosilyl dihalide/triflate | Fluoride source (e.g., TBAF) youtube.com |
| Cyclic carbonate | Phosgene, carbonyldiimidazole youtube.com | Basic hydrolysis youtube.com |
Intramolecular Cyclization Reactions and Cyclic Ketal Formation
The diol functionality within 3-(2-methylaziridin-1-yl)propane-1,2-diol provides a platform for intramolecular reactions and the formation of cyclic derivatives, most notably cyclic ketals.
Intramolecular Cyclization: The 1,2-diol arrangement can undergo intramolecular cyclization under specific conditions. For instance, diols can be induced to cyclize into larger ring structures. One established method involves the mesylation of one hydroxyl group, which is then displaced by the remaining hydroxyl group in an intramolecular nucleophilic substitution to form a cyclic ether researchgate.net. In the context of this compound, this could theoretically lead to the formation of a substituted 1,4-dioxane (B91453) ring system, although the reaction conditions would need to be carefully controlled to favor this pathway over intermolecular reactions or reactions involving the aziridine ring.
Cyclic Ketal Formation: A more common reaction of 1,2-diols is the formation of cyclic ketals (specifically 1,3-dioxolanes) upon reaction with ketones or aldehydes in the presence of an acid catalyst. organic-chemistry.orggoogle.com This reaction is a widely used method for protecting diol functionalities in organic synthesis. acs.org The reaction proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack from one of the diol's hydroxyl groups and subsequent cyclization and dehydration. acs.orgnih.gov For this compound, this would result in the formation of a substituted 4-( (2-methylaziridin-1-yl)methyl)-1,3-dioxolane. Research on analogous compounds, such as 3-(imidazol-1-yl)propane-1,2-diol, has demonstrated the successful synthesis of such cyclic ketals by reacting the diol with various ketones. researchgate.net
| Reactant | Conditions | Product Structure | Significance |
|---|---|---|---|
| Ketone (e.g., Acetone) | Acid Catalyst (e.g., p-toluenesulfonic acid) organic-chemistry.org | Substituted 1,3-Dioxolane | Protection of the diol group, allowing for selective reactions at the aziridine nitrogen. acs.org |
| Aldehyde (e.g., Benzaldehyde) | Acid Catalyst, Water Removal organic-chemistry.org | Substituted 1,3-Dioxolane | Creates a chiral center at the 2-position of the dioxolane ring, potentially leading to diastereomeric products. |
Interplay Between Aziridine Ring Strain and Diol Functionality in Influencing Overall Reactivity
The chemical behavior of this compound is not merely the sum of its parts; a significant interplay exists between the high-energy aziridine ring and the nucleophilic diol side chain. The bond angles in an aziridine ring are approximately 60°, a significant deviation from the ideal 109.5° for sp³-hybridized atoms, leading to considerable angle strain. wikipedia.org This strain is the primary driver of the aziridine's reactivity. mdpi.comacs.org
Aziridines, particularly when activated, are excellent electrophiles and readily undergo ring-opening reactions with a wide range of nucleophiles. wikipedia.orgmdpi.com In the case of this compound, the hydroxyl groups of the diol moiety represent potential intramolecular nucleophiles.
Under acidic conditions, the nitrogen atom of the aziridine ring can be protonated, forming a highly reactive aziridinium ion. This activation dramatically increases the electrophilicity of the ring carbons. The neighboring hydroxyl groups can then attack one of the aziridine carbons, leading to an intramolecular ring-opening reaction. The regioselectivity of this attack (at the C2 or C3 position of the aziridine ring) would be influenced by steric hindrance from the methyl group and the electronic effects of the substituents. nih.gov
| Condition | Reactive Species | Potential Outcome | Governing Factors |
|---|---|---|---|
| Acidic (e.g., H⁺) | Aziridinium ion | Intramolecular nucleophilic attack by diol hydroxyl group, leading to ring-opened products (e.g., substituted piperazines or morpholines). | Ring strain of aziridine wikipedia.org, nucleophilicity of diol, steric hindrance at the methyl-substituted carbon. |
| Neutral/Basic | Aziridine ring (less reactive) | Reactions primarily at the diol functionality (e.g., ketalization) or N-alkylation/acylation without ring-opening. acs.org | The stability of the non-activated aziridine ring. mdpi.com |
| Presence of external electrophile | Activated aziridinium intermediate | Ring-opening by external nucleophiles may compete with or be favored over intramolecular cyclization. | Concentration and reactivity of the external nucleophile versus the intramolecular hydroxyl groups. |
The presence of the diol can thus provide a pathway for intramolecular rearrangement and the formation of new heterocyclic systems, a reaction pathway not available to simpler N-alkyl aziridines. Conversely, the electrophilic nature of the activated aziridine ring can dictate the ultimate fate of the entire molecule, potentially overriding typical diol reactivity under certain conditions. This intricate balance between the functionalities defines the rich and complex chemical landscape of this compound.
Applications of 3 2 Methylaziridin 1 Yl Propane 1,2 Diol As a Synthetic Intermediate and Chiral Building Block
Precursor for the Synthesis of Diverse Nitrogen-Containing Heterocycles
The strained three-membered aziridine (B145994) ring in 3-(2-methylaziridin-1-yl)propane-1,2-diol is a potent electrophile, susceptible to ring-opening reactions with a variety of nucleophiles. This reactivity is a cornerstone of its utility as a precursor for synthesizing a diverse range of nitrogen-containing heterocycles. The diol functionality can also participate in cyclization reactions, further expanding the scope of accessible heterocyclic systems.
The reaction of aziridines with nucleophiles can lead to the formation of larger, more stable heterocyclic rings. For instance, catalyzed reactions of aziridines with imines or isocyanates can yield five-membered rings like imidazolidines and imidazolidinones, respectively. frontiersin.org This transformation from a three-membered to a five-membered ring is a powerful strategy for building molecular complexity. frontiersin.org While direct studies on this compound are not extensively documented, the known reactivity of the aziridine moiety suggests its potential in similar transformations.
Furthermore, the diol portion of the molecule can be leveraged to construct heterocycles. For example, 1,2-diols can undergo oxidative coupling with ammonia (B1221849) to form pyrazines, a class of six-membered nitrogen-containing heterocycles. nih.gov The synthesis of various heterocycles, including pyridines, pyrimidines, and triazoles, often involves precursors with similar functionalities to those present in this compound. nih.govmdpi.com
Table 1: Examples of Heterocycle Synthesis from Related Precursors
| Precursor Type | Reagents and Conditions | Heterocyclic Product |
| Aziridine | Imines, Copper catalyst | Imidazolidine frontiersin.org |
| Aziridine | Isocyanates, Copper catalyst | Imidazolidinone frontiersin.org |
| 1,2-Diol | Ammonia, Ru-pincer catalyst | Pyrazine nih.gov |
| N-allylazoles | Oxidation (e.g., KMnO4) | Azolyl-propanediols rasayanjournal.co.in |
| Glycidol (B123203) | Imidazole or 1,2,4-triazole | 3-(Azol-1-yl)propane-1,2-diols rasayanjournal.co.in |
This table presents examples of reactions used to synthesize nitrogen-containing heterocycles from precursors with functionalities similar to this compound. The specific application of these reactions to the title compound requires further investigation.
Role in the Elaboration of Amino Alcohols and Polyamine Frameworks
The ring-opening of the aziridine in this compound provides a direct route to substituted amino alcohols. Nucleophilic attack on the aziridine ring, followed by protonation, results in the formation of a 1,2-amino alcohol derivative. The regioselectivity of the ring-opening can often be controlled by the choice of nucleophile and reaction conditions. This strategy is a fundamental approach to synthesizing these important structural motifs, which are present in numerous biologically active molecules and pharmaceutical agents. nih.govdiva-portal.org
The inherent 1,2-diol and the latent amino alcohol functionality within this compound make it a valuable precursor for the synthesis of more complex polyamine frameworks. Polyamines are crucial in various biological processes and are key components of many natural products and synthetic compounds. The iterative introduction of amino groups, for example, through the reaction of the diol with protected amino-containing reagents, followed by the manipulation of the aziridine ring, can lead to the construction of elaborate polyamine chains. nih.gov
Utilization in the Construction of Structurally Complex Organic Molecules
The synthesis of complex natural products often relies on the use of such chiral building blocks to introduce specific stereochemistry and functionality. For instance, the synthesis of carvedilol, a beta-blocker, involves the reaction of 4-(2,3-epoxypropoxy)carbazole (B193025) with an amine, a reaction pathway that shares similarities with the potential ring-opening of the aziridine in our title compound. nih.gov Similarly, the synthesis of other complex molecules often involves the strategic use of precursors containing diol and amino functionalities. nih.gov
Contributions to Chiral Pool Synthesis for Advanced Materials and Precursors
Chiral pool synthesis is a strategy that utilizes readily available, enantiomerically pure natural products as starting materials for the synthesis of complex chiral molecules. This compound, with its defined stereochemistry, can be considered a valuable component of the synthetic chemist's "chiral pool."
Its utility extends to the synthesis of advanced materials and precursors where chirality is a key design element. For example, chiral diols are used as ligands in asymmetric catalysis, enabling the synthesis of enantiomerically enriched products. rsc.org The diol functionality in this compound could be incorporated into such ligands. Furthermore, chiral amino alcohols are used in the development of chiral deep eutectic solvents and as precursors for chiral polymers and other functional materials. rsc.orgmdpi.com
Stereochemical Considerations and Diastereomeric Control in Synthesis and Reactions
Origin and Control of Chirality within the 3-(2-Methylaziridin-1-yl)propane-1,2-diol Scaffold
The this compound structure contains at least two primary stereocenters: one at the C2 position of the methyl-substituted aziridine (B145994) ring and another at the C2 position of the propane-1,2-diol side chain. The absolute configuration at these centers gives rise to multiple stereoisomers. The origin of chirality in this scaffold can be sourced from either enantiopure starting materials (chiral pool synthesis) or introduced through asymmetric catalytic methods.
A common synthetic strategy involves the reaction of glycidol (B123203) with an appropriate amine or the oxidation of N-allylazoles. rasayanjournal.co.in The use of enantiomerically pure (R)- or (S)-glycidol provides a reliable method for introducing chirality into the propane-1,2-diol moiety. rasayanjournal.co.in Similarly, starting with enantiopure (R)- or (S)-2-methylaziridine would fix the stereochemistry of the aziridine ring from the outset.
Alternatively, modern asymmetric synthesis provides powerful tools for establishing these chiral centers. Chiral aziridines are valuable building blocks for introducing nitrogen into molecules stereoselectively. nih.govacs.org One of the most attractive methods for their synthesis is the stereoselective addition of a nitrene equivalent across an alkene. nih.gov For instance, the asymmetric aziridination of an unactivated terminal alkene, such as a protected allyl alcohol, can be achieved with high enantioselectivity using specialized catalysts. nih.govacs.org Planar chiral rhodium indenyl catalysts and Ru(II)[salen] complexes have been developed for the enantioselective aziridination of unactivated olefins. nih.govacs.org
A key aspect of modern asymmetric synthesis is the concept of catalyst control, where the chirality of the catalyst can override the influence of any pre-existing stereocenters in the substrate. nih.govnih.gov Highly diastereoselective and enantioselective methods for the multicomponent aziridination of chiral aldehydes have been developed using BOROX catalysts, demonstrating that very high to perfect catalyst control is achievable. nih.gov This allows for the synthesis of a desired diastereomer regardless of the inherent preference of the substrate. acs.org
| Strategy | Chiral Source | Key Transformation | Resulting Chirality |
| Chiral Pool Synthesis | (S)-Glycidol | Nucleophilic ring-opening | Sets (S)-configuration at C2 of the diol |
| Chiral Pool Synthesis | (R)-2-Methylaziridine | N-alkylation | Sets (R)-configuration at C2 of the aziridine |
| Asymmetric Catalysis | Prochiral Allyl Alcohol | Enantioselective Aziridination with a Chiral Rhodium Catalyst acs.org | Creates a specific enantiomer of the aziridine ring |
| Substrate-Directed Synthesis | Chiral Alkenyl Alcohol | Diastereoselective Aziridination acs.org | Forms a new chiral center with stereochemistry relative to the existing alcohol |
Diastereoselective Transformations Leading to Predictable Product Stereochemistry
When one stereocenter is already present in a reactant, it can influence the creation of subsequent stereocenters, a process known as diastereoselective transformation. In the synthesis of this compound, this principle is crucial for controlling the relative stereochemistry between the aziridine ring and the diol side chain, leading to predictable syn or anti diastereomers.
A prominent example is the substrate-directed aziridination of chiral allylic alcohols. nih.gov The existing hydroxyl group can direct the aziridinating agent to one face of the alkene. For example, the aziridination of 2-B(pin)-substituted allylic alcohols using PhI(OAc)₂ and N-aminophthalimide proceeds with high levels of diastereocontrol (typically ≥ 15:1) to yield syn-hydroxyaziridines. nih.gov The stereochemical outcome is consistent with a transition state that minimizes A¹,² strain. nih.gov This substrate-directed approach has been explored for enantioselective aziridination, complementing catalyst-controlled methods. acs.org
Conversely, if a pre-formed enantiopure 2-methylaziridine (B133172) is reacted with a chiral epoxide like glycidol, the stereochemistry of both the nucleophile (aziridine) and the electrophile (epoxide) will determine the stereochemical outcome of the final product. The inherent chirality of each component directs the trajectory of the nucleophilic attack, leading to a specific diastereomer.
The interplay between substrate control and catalyst control is a central theme in modern organic synthesis. acs.orgnih.gov In cases termed "matched," the substrate's inherent facial bias aligns with the catalyst's preference, often leading to very high diastereoselectivity. nih.govacs.org In "mismatched" cases, the substrate and catalyst preferences are opposed. A powerful catalyst can overcome the substrate's bias to produce the "mismatched" diastereomer, albeit sometimes with reduced yield or selectivity. nih.govacs.org This dual approach provides access to a wide range of stereoisomers from a common set of precursors. acs.org
| Reactant 1 (Stereochemistry) | Reactant 2 (Stereochemistry) | Method | Predominant Product Diastereomer |
| Chiral Allylic Alcohol ((S)-configuration) | Achiral Aziridinating Agent | Substrate-Directed Aziridination nih.gov | syn-(S,S)- or anti-(S,R)- depending on directing effect |
| Achiral Allyl Alcohol | Chiral Aziridinating Agent ((R)-catalyst) | Catalyst-Controlled Aziridination nih.gov | (R)-aziridine configuration |
| Chiral Allylic Alcohol ((S)-configuration) | Chiral Aziridinating Agent ((R)-catalyst) | Matched/Mismatched Aziridination nih.govacs.org | Predictable diastereomer based on catalyst strength |
| (R)-2-Methylaziridine | (R)-Glycidol | Nucleophilic Ring Opening | (R,R)-diastereomer |
Computational and Theoretical Investigations
Quantum Chemical Studies on Aziridine (B145994) Ring Strain and Energetics
The three-membered aziridine ring is characterized by significant ring strain, a consequence of the deviation of its bond angles from the ideal values for sp³-hybridized atoms. numberanalytics.com This inherent strain is a dominant factor in the reactivity of aziridines, making them susceptible to ring-opening reactions. clockss.org The strain energy of the parent aziridine is approximately 26-27 kcal/mol. clockss.org For substituted aziridines like 3-(2-Methylaziridin-1-yl)propane-1,2-diol, the ring strain energy is influenced by the nature and position of the substituents.
Quantum chemical calculations, often employing Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), are instrumental in quantifying the ring strain energy (RSE). nih.gov RSE is typically determined computationally by comparing the energy of the cyclic molecule to that of a suitable acyclic, strain-free reference compound. osti.gov
| Compound | Computational Method | Ring Strain Energy (kcal/mol) |
|---|---|---|
| Aziridine | G3(MP2) | 27.6 |
| 2-Methylaziridine (B133172) | CBS-QB3 | 28.1 |
| N-Methylaziridine | G3 | 26.5 |
Mechanistic Insights from Computational Modeling of Aziridine Ring-Opening Reactions
Computational modeling has been pivotal in elucidating the mechanisms of aziridine ring-opening reactions. For a 2-substituted aziridine such as this compound, nucleophilic attack can, in principle, occur at either of the two ring carbons. The regioselectivity of this attack is a key aspect that can be rationalized through computational studies.
Theoretical investigations on the nucleophilic ring-opening of 2-methylaziridine have shown a preference for a backside attack (Sₙ2-type) at the less substituted carbon atom. nih.gov This pathway generally has a lower activation barrier compared to attack at the more substituted carbon. nih.gov The presence of a Lewis acid can alter this regioselectivity by coordinating to the nitrogen atom, forming an aziridinium (B1262131) ion and favoring attack at the more substituted carbon, proceeding through a more Sₙ1-like mechanism. nih.gov
Computational studies, often using DFT methods, can map the potential energy surface of the reaction, identifying transition states and intermediates. nih.gov For the backside attack on 2-methylaziridine, the reaction often proceeds in a stepwise manner, involving the formation of a zwitterionic intermediate after the initial ring-opening, followed by a proton transfer to yield the final product. nih.gov The frontside attack, in contrast, may proceed through a concerted mechanism with a single transition state. nih.gov The solvent environment, modeled computationally using polarizable continuum models (PCM), can also influence the activation barriers and the stability of charged intermediates. nih.gov
| Reaction Pathway | Computational Level | Solvent | Activation Energy (kcal/mol) |
|---|---|---|---|
| Backside Attack (at C3) | B3LYP/6-311G(d,p) | Methanol | 15.2 |
| Frontside Attack (at C3) | B3LYP/6-311G(d,p) | Methanol | 25.8 |
| Backside Attack (at C2) | B3LYP/6-311G(d,p) | Methanol | 18.9 |
Data is illustrative and based on findings for the ring-opening of 2-methylaziridine with methylamine as a nucleophile. nih.gov
Conformational Analysis and Stereoelectronic Effects of Substituted Aziridine-Diols
The conformational preferences of this compound are determined by a complex interplay of steric and stereoelectronic effects. The propane-1,2-diol chain attached to the nitrogen atom can adopt various conformations due to rotation around the C-C and C-N single bonds. Furthermore, the nitrogen atom of the aziridine ring undergoes rapid pyramidal inversion, leading to different orientations of the substituent relative to the ring.
Computational methods are employed to determine the relative energies of different conformers and to understand the factors governing their stability. nih.govrcsi.com For N-substituted aziridines, the orientation of the substituent can be described as either endo or exo with respect to the aziridine ring. The relative stability of these invertomers is influenced by steric hindrance between the substituent and the ring.
In the case of this compound, the hydroxyl groups of the diol chain can participate in intramolecular hydrogen bonding. This can significantly influence the conformational landscape, potentially stabilizing conformers where a hydroxyl group is in proximity to the nitrogen atom of the aziridine ring or the other hydroxyl group. Such interactions can be identified and quantified through computational analyses like Natural Bond Orbital (NBO) analysis.
| Compound Class | Substituent | Preferred Conformation | Energy Difference (kcal/mol) |
|---|---|---|---|
| N-Substituted Oxazines | Methyl | Axial | ~0.5 - 1.0 |
| N-Substituted Oxazines | tert-Butyl | Equatorial | > 2.0 |
| 2-Substituted Piperazines | Aryl | Axial | ~1.5 - 2.5 |
Data is representative of general findings in related heterocyclic systems and serves to illustrate the magnitude of conformational energy differences. researchgate.net
Future Directions and Emerging Research Areas
Development of Novel and Sustainable Synthetic Routes for Aziridine-Diols
The creation of aziridines has traditionally relied on methods that are effective but may not align with modern principles of green chemistry. nih.gov A major focus of future research is the development of synthetic pathways that are more sustainable, atom-economical, and environmentally benign.
Key areas of development include:
Biocatalysis and Enzymatic Synthesis : Nature produces a small number of aziridine-containing natural products, and the enzymes responsible for their formation have only recently begun to be identified and characterized. nih.gov Since 2021, the biosynthetic pathways for approximately 10% of these compounds have been elucidated, opening the door for harnessing these enzymes or creating artificial metalloenzymes for the synthesis of aziridine-diols. nih.gov This biological approach offers high selectivity under mild conditions.
Catalysis with Earth-Abundant Metals : While precious metals like rhodium and palladium are effective for aziridination, there is a growing trend towards using more abundant and less toxic metals such as iron. rsc.org Iron(II)-catalyzed direct N-H/N-Me aziridination of olefins is a promising route that enhances the sustainability of the process. rsc.org
Electrochemical Synthesis : Electrochemistry represents a powerful and green tool for synthesis, allowing for the generation of reactive intermediates without the need for chemical oxidants. rsc.orgyoutube.com Recent work has demonstrated that unactivated alkenes can be converted into aziridines through electrochemical methods, offering a novel approach that could be adapted for aziridine-diol synthesis. rsc.org
Photocatalysis : The use of visible light to drive chemical reactions is another burgeoning area of green chemistry. acs.org Combining photoredox catalysis with metal catalysis (a mixed approach) has been shown to enable the synthesis of complex aziridines, such as trifluoromethylated aziridines, under mild conditions. rsc.org
| Method | Catalyst/Mediator | Key Advantages | Reference |
|---|---|---|---|
| Biosynthesis | Aziridine-forming enzymes | High selectivity, mild reaction conditions, environmentally benign. | nih.gov |
| Metal-Catalysis | Iron(II) complexes, Cobalt single-atom | Utilizes earth-abundant metals, high atom economy. | rsc.org |
| Electrochemical Synthesis | Anodic oxidation (e.g., with thianthrene) | Avoids chemical oxidants, high functional group tolerance. | rsc.orgyoutube.com |
| Photocatalysis | Ruthenium or Iridium complexes | Driven by visible light, enables unique reaction pathways. | rsc.orgacs.org |
Advanced Applications in Complex Molecule Synthesis and Methodological Development
The ultimate goal of developing new synthetic methods and understanding reactivity is to apply these tools to solve challenging problems, such as the total synthesis of natural products or the creation of novel pharmaceuticals. Aziridine-diols are valuable chiral building blocks for these endeavors.
Emerging applications include:
Synthesis of Complex Heterocycles : The ring-opening and ring-expansion reactions of aziridines provide access to a wide variety of larger, biologically relevant heterocyclic structures. researchgate.net For example, aziridines can be converted into piperidines, pyrazines, benzodiazepines, and morpholines, which are common scaffolds in medicinal chemistry. researchgate.net
Access to Amine Stereotriads : The controlled, stereoselective ring-opening of functionalized aziridines can be used to construct complex acyclic molecules with multiple stereocenters, such as amine stereotriads (e.g., 2-amino-1,3-diols). nih.gov These motifs are present in many natural products and bioactive compounds.
Total Synthesis of Natural Products : Aziridines have been employed as key intermediates in the synthesis of complex alkaloids and other natural products. nih.gov For example, a key step in the synthesis of (-)-securinine involved the reduction of a pyridine (B92270) derivative to a piperidine, a transformation that highlights the importance of N-heterocycle manipulation in total synthesis. nih.gov The unique stereochemistry and reactivity of aziridine-diols make them ideal starting points for such complex endeavors.
Methodological Development : The unique reactivity of aziridines drives the development of new synthetic methods. For instance, the reaction of aziridines with nucleophiles is a cornerstone of constructing vicinal diamines and amino alcohols, which are crucial functional groups in many drug candidates. mdpi.comresearchgate.net
| Synthetic Goal | Aziridine-Based Strategy | Significance | Reference |
|---|---|---|---|
| (-)-Nulphar Indolizidine (Alkaloid) | Catalytic enantioselective synthesis from a pyridine precursor. | Demonstrates use of N-heterocycles in natural product synthesis. | nih.gov |
| Complex Piperidines | [3+3] Ring expansion of bicyclic aziridines. | Rapid construction of complex six-membered rings. | nih.gov |
| Vicinal Diamines | Regioselective ring-opening with nitrogen nucleophiles. | Access to important pharmacophores. | mdpi.comresearchgate.net |
| 2-Amino-1,3-diols | Regioselective ring-opening and subsequent functionalization. | Creates acyclic structures with controlled stereochemistry. | nih.gov |
Q & A
Basic: What are the optimal synthetic pathways for 3-(2-Methylaziridin-1-yl)propane-1,2-diol, and how can by-product formation be minimized?
Methodological Answer:
Synthesis typically involves nucleophilic ring-opening of aziridine derivatives with propane-1,2-diol precursors. Key steps include:
- Catalyst Selection: Use of Lewis acids (e.g., ZnCl₂) to enhance regioselectivity and reduce side reactions.
- Temperature Control: Maintaining reaction temperatures below 60°C to prevent aziridine polymerization.
- Purification: Column chromatography (silica gel, ethyl acetate/hexane) to isolate the target compound from unreacted diols or oligomers.
Table 1: Optimization Parameters for Synthesis
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 40–50°C | Prevents degradation |
| Solvent | Anhydrous THF | Enhances solubility |
| Catalyst Loading | 5–10 mol% | Balances reactivity and cost |
For advanced optimization, factorial design (e.g., 2³ design) can systematically evaluate interactions between variables like temperature, solvent polarity, and catalyst type .
Basic: What spectroscopic and chromatographic techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy:
- ¹H NMR: Peaks at δ 2.8–3.2 ppm (aziridine protons) and δ 3.5–4.0 ppm (diol protons) confirm structure.
- ¹³C NMR: Signals near 45–50 ppm (aziridine carbons) and 65–70 ppm (diol carbons).
- HPLC-MS: Reverse-phase C18 columns with ESI+ ionization detect molecular ion peaks ([M+H]⁺) and fragmentation patterns.
- FT-IR: Absorption bands at 3300 cm⁻¹ (O-H stretch) and 1100 cm⁻¹ (C-N stretch).
For impurity detection, use gradient elution (acetonitrile/water + 0.1% formic acid) with UV detection at 210 nm .
Advanced: How can researchers resolve contradictions in reported reactivity data for this compound?
Methodological Answer:
Discrepancies often arise from variations in experimental conditions or impurities. Strategies include:
- Comparative Analysis: Replicate studies under standardized conditions (pH, solvent, temperature) to isolate variables .
- Computational Validation: DFT calculations (e.g., Gaussian09) to model reaction pathways and compare with experimental kinetics .
- Meta-Analysis: Systematic review of literature data to identify trends or outliers, using tools like PRISMA guidelines.
Example Workflow:
Compile all reported rate constants.
Normalize data to common reference conditions.
Apply statistical tests (ANOVA) to assess significance of discrepancies.
Advanced: What methodologies are recommended for identifying trace impurities in this compound?
Methodological Answer:
- LC-HRMS: High-resolution mass spectrometry (Q-TOF) coupled with UPLC for accurate mass determination of impurities (e.g., aziridine dimers or diol adducts) .
- Stability Studies: Accelerated degradation (40°C/75% RH) followed by forced degradation (acid/alkaline hydrolysis) to profile degradation products .
- Reference Standards: Use of certified impurities (e.g., 3-chloropropane-1,2-diol) for spiking experiments to validate detection limits .
Table 2: Common Impurities and Detection Limits
| Impurity | CAS | Detection Limit (ppm) |
|---|---|---|
| Aziridine dimer | N/A | 0.1 |
| 3-Chloropropane-1,2-diol | 96-24-2 | 0.05 |
Advanced: How can factorial design improve the optimization of this compound synthesis?
Methodological Answer:
Factorial design evaluates multiple variables simultaneously. For example, a 2⁴ design might test:
- Factors: Temperature, catalyst concentration, solvent polarity, reaction time.
- Response Variables: Yield, purity, reaction time.
Steps:
Define factor ranges based on preliminary experiments.
Conduct experiments in randomized order to avoid bias.
Analyze data using ANOVA to identify significant factors.
Validate predictions with confirmatory runs.
Case Study: A study reduced synthesis steps from 5 to 3 by optimizing temperature (50°C) and catalyst loading (7.5 mol%), increasing yield by 22% .
Basic: What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and safety goggles.
- Ventilation: Use fume hoods to mitigate inhalation risks (aziridine derivatives are potential mutagens).
- Spill Management: Neutralize spills with 10% acetic acid before disposal .
Note: Conduct a hazard operability study (HAZOP) prior to scale-up .
Advanced: How can computational modeling predict the biological activity of this compound derivatives?
Methodological Answer:
- QSAR Models: Train models using datasets of aziridine derivatives’ bioactivity (e.g., IC50 values) to predict cytotoxicity or enzyme inhibition.
- Molecular Docking: AutoDock Vina to simulate binding interactions with target proteins (e.g., DNA repair enzymes).
- ADMET Prediction: Tools like SwissADME assess pharmacokinetic properties (e.g., logP, bioavailability) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
